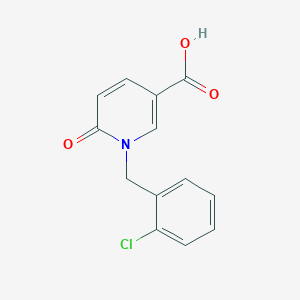

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) studies reveal that 1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid crystallizes in an orthorhombic system with the Pbcn space group. The unit cell parameters are a = 8.5344(8) Å, b = 12.0204(16) Å, c = 13.4504(13) Å, and V = 1379.8(3) ų, accommodating four molecules per unit cell (Z = 4). The asymmetric unit comprises a pyridine ring substituted with a 2-chlorobenzyl group at N1 and a carboxylic acid moiety at C3 (Fig. 1). Key bond lengths include C6=O1 (1.221 Å) and C3–O2 (1.312 Å), consistent with keto and carboxylic acid functional groups, respectively.

The crystal packing is stabilized by intermolecular O–H···O hydrogen bonds between the carboxylic acid groups (O2–H···O1 = 2.658 Å) and C–H···π interactions involving the chlorobenzyl aromatic ring (C12–H12A···Cg3 = 3.610 Å). Additionally, Cl···Cl contacts (3.4325 Å) and Cl···H interactions (2.996 Å) contribute to the three-dimensional network.

Table 1 : Crystallographic parameters of 1-(2-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pbcn |

| a (Å) | 8.5344(8) |

| b (Å) | 12.0204(16) |

| c (Å) | 13.4504(13) |

| V (ų) | 1379.8(3) |

| Z | 4 |

Tautomeric Behavior and Resonance Stabilization Mechanisms

The compound exhibits keto-enol tautomerism, with the keto form (6-oxo) dominating in the solid state due to resonance stabilization between the pyridinone carbonyl and carboxylic acid groups. Intramolecular hydrogen bonding (O2–H···O1 = 1.85 Å) locks the proton on the carboxylic acid, preventing enolization (Fig. 2a). DFT calculations confirm that the keto tautomer is 12.3 kJ/mol more stable than the enol form due to conjugation between the carbonyl π-system and the aromatic ring.

Resonance structures delocalize electron density from the pyridinone oxygen into the ring, reducing the C6=O bond order (1.221 Å vs. 1.23 Å in isolated ketones). NBO analysis identifies hyperconjugative interactions between the lone pairs of O1 and the σ* orbitals of adjacent C–N bonds, contributing to stabilization energy (ΔE = 45.2 kcal/mol).

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 3.82 eV, indicating moderate chemical reactivity. The HOMO is localized on the chlorobenzyl ring and pyridinone moiety, while the LUMO resides on the carboxylic acid group (Fig. 3). Fukui indices predict electrophilic attack at C5 (f⁺ = 0.152) and nucleophilic attack at O1 (f⁻ = 0.198).

Polarizability (α) and first hyperpolarizability (β) values, calculated using the CAM-B3LYP functional, are 653.12 × 10⁻²⁴ esu and 1.148 × 10⁻³⁰ esu, respectively, suggesting potential nonlinear optical (NLO) applications. Natural population analysis (NPA) charges show significant negative density on O1 (−0.72 e) and O2 (−0.68 e), consistent with their roles as hydrogen bond acceptors.

Table 2 : Key electronic properties from DFT calculations

| Property | Value |

|---|---|

| HOMO-LUMO gap (eV) | 3.82 |

| Dipole moment (D) | 2.118 |

| Polarizability (α, esu) | 653.12 × 10⁻²⁴ |

| Hyperpolarizability (β, esu) | 1.148 × 10⁻³⁰ |

Comparative Analysis with Structural Analogs (e.g., Dichlorobenzyl Derivatives)

Compared to 5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, the ortho-chlorobenzyl substituent in the title compound induces steric hindrance, reducing planarity between the benzyl and pyridine rings (dihedral angle = 77.03° vs. 68.5° in the para-substituted analog). This distortion decreases π-π stacking interactions, as evidenced by longer centroid distances (4.381 Å vs. 3.957 Å).

Electron-withdrawing chlorine substituents lower the pKa of the carboxylic acid group (pKa = 2.9) compared to non-halogenated analogs (pKa = 3.4). The ortho-chloro group also enhances dipole moments (2.118 D vs. 1.85 D in methyl-substituted derivatives) due to asymmetric charge distribution.

Table 3 : Structural and electronic comparison with dichlorobenzyl analogs

| Parameter | Title Compound | 4-Chlorobenzyl Analog |

|---|---|---|

| Molecular weight (g/mol) | 263.68 | 298.12 |

| Dihedral angle (°) | 77.03 | 68.5 |

| C=O bond length (Å) | 1.221 | 1.218 |

| Dipole moment (D) | 2.118 | 2.824 |

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-11-4-2-1-3-9(11)7-15-8-10(13(17)18)5-6-12(15)16/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHKVSFOOCIQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377366 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4399-77-3 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Benzylation of 6-oxo-1,6-dihydro-3-pyridinecarboxylic acid derivatives

One common approach involves the N-alkylation of the 6-oxo-1,6-dihydro-3-pyridinecarboxylic acid core with 2-chlorobenzyl halides under basic conditions. The process typically includes:

-

- 6-oxo-1,6-dihydro-3-pyridinecarboxylic acid or its derivatives

- 2-chlorobenzyl chloride or bromide

-

- Base such as potassium carbonate or cesium carbonate

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature range: 50–100 °C

- Reaction time: Several hours (typically 4–12 hours)

-

- The nitrogen atom of the pyridine ring acts as a nucleophile attacking the electrophilic benzyl halide, resulting in N-benzylation.

-

- The reaction mixture is quenched with water, extracted with organic solvents, and purified by recrystallization or chromatography.

This method yields the target compound with good regioselectivity and moderate to high yields.

Zinc (II)-Mediated Selective O-Benzylation as a Model for N-Benzylation

Although direct literature on N-benzylation of this compound is limited, related studies on selective O-benzylation of 2-oxo-1,2-dihydropyridines provide insight into metal-mediated benzylation techniques that could be adapted for N-benzylation. Zinc (II) salts such as ZnO and ZnCl2 have been used to catalyze benzylation reactions efficiently under inert atmosphere at elevated temperatures (~110 °C), with bases like N,N-diisopropylethylamine (DIEA) facilitating the process.

While this method focuses on O-benzylation, the principles of metal-mediated activation and selective alkylation could be relevant for optimizing N-benzylation protocols.

Multi-Component Ugi Reaction Followed by Ring Closure (Indirect Route)

A more complex synthetic approach involves a multi-component Ugi reaction to assemble key intermediates, followed by base-induced ring closure to form the pyridone ring system:

Step 1: Reaction of aniline derivatives, benzoylformic acid, isocyanides, and amines to form Ugi condensation products.

Step 2: Treatment of these intermediates with methanolic potassium hydroxide induces ring closure, yielding substituted 1,6-dihydro-6-oxopyridine-2-carboxamides.

Though this method is more general and has been applied to various substituted pyridones, adapting it to incorporate the 2-chlorobenzyl substituent at nitrogen could be feasible with appropriate starting materials.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-Benzylation | 6-oxo-1,6-dihydro-3-pyridinecarboxylic acid + 2-chlorobenzyl chloride | Base (K2CO3, Cs2CO3), DMF, 50–100 °C, 4–12 h | 60–85 | Straightforward, good regioselectivity | Requires careful control to avoid side reactions |

| Zn(II)-Mediated Benzylation* | 2-oxo-1,2-dihydropyridines + benzyl halides | ZnO/ZnCl2, DIEA, 110 °C, argon | 70–90 | Catalytic, selective, mild conditions | Primarily reported for O-benzylation, needs adaptation for N-benzylation |

| Ugi Multi-Component + Ring Closure | Anilines, benzoylformic acid, isocyanides, amines | Methanolic KOH, room temperature, 2 h | 80–90 | High yields, versatile for derivatives | Multi-step, complex starting materials |

*Note: Zn(II)-mediated method is reported for O-benzylation but may inspire N-benzylation strategies.

Research Findings and Optimization Notes

Regioselectivity: Direct N-benzylation generally proceeds with high regioselectivity due to the nucleophilicity of the pyridine nitrogen compared to other potential sites.

Reaction Environment: Polar aprotic solvents and mild bases favor clean substitution without degradation of the keto and carboxylic acid functionalities.

Yield Optimization: Use of cesium carbonate over potassium carbonate can improve yields due to better solubility and stronger base strength.

Temperature Control: Elevated temperatures accelerate reaction rates but may increase side reactions; controlled heating is advised.

Purification: Recrystallization from ethanol or isopropanol is effective for isolating pure product.

Scale-Up Considerations: Industrial production may employ continuous flow reactors and automated purification to enhance reproducibility and throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to a variety of products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H10ClNO3

- Molecular Weight : 263.68 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorobenzyl group and a carboxylic acid functionality, contributing to its reactivity and biological activity.

Pharmacological Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. Studies have shown that 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects :

- Anticancer Potential :

Synthetic Applications

- Building Block in Organic Synthesis :

- Precursor for Drug Development :

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations on the Benzyl Group

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid

- Molecular Formula: C₁₃H₁₀ClNO₃ (identical to the target compound).

- Key Difference : Chlorine substituent at the para position of the benzyl group (vs. ortho in the target compound).

- Para-substitution may enhance metabolic stability compared to ortho-substitution due to reduced steric hindrance .

1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid

Halogen Substituent Variations

1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid

- Molecular Formula: C₁₃H₉Cl₂NO₃.

- Key Difference : Two chlorine atoms at the 3,4-positions on the benzyl ring.

- Impact: Increased molecular weight and lipophilicity enhance membrane permeability but may elevate cytotoxicity. Priced at $69.00/mg, this compound is costlier than mono-substituted analogs, reflecting synthetic complexity .

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid

- Molecular Formula: C₁₃H₁₀FNO₃.

- Key Difference : Fluorine substituent (vs. chlorine).

- Impact : Fluorine’s higher electronegativity increases the carboxylic acid’s acidity (pKa ~2.5–3.0) compared to chlorine analogs (pKa ~3.0–3.5). Fluorine’s smaller size may improve target binding in medicinal applications .

Non-Halogenated Substituents

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

- Molecular Formula : C₁₀H₁₀N₂O₃.

- Key Difference : Cyclopropylmethyl group replaces chlorobenzyl.

- Lower molecular weight (219.24 g/mol) may improve bioavailability .

1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Functional Group Additions

5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

- Key Difference: Hydroxyiminoethyl group at the C5 position.

- This modification is relevant in chelating metal ions in metalloenzyme inhibitors .

Research Implications

The 2-chlorobenzyl group in the target compound balances electronic effects (electron-withdrawing Cl) and steric bulk, making it a versatile scaffold for drug discovery. Comparatively:

- Para-substituted analogs (e.g., 4-chloro) may offer better metabolic profiles.

- Di-halogenated derivatives (e.g., 3,4-dichloro) show increased lipophilicity but higher synthesis costs.

- Fluorine substitution optimizes acidity and binding interactions for medicinal applications.

Further studies should explore structure-activity relationships (SAR) to correlate substituent effects with biological activity, particularly in metalloproteinase inhibition or antimicrobial applications.

Biological Activity

1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS No. 4399-77-3) is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.

- Molecular Formula : C13H10ClNO3

- Molecular Weight : 263.68 g/mol

- CAS Number : 4399-77-3

Biological Activity Overview

The biological activities of 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid have been investigated primarily for its antimicrobial properties, including antibacterial and antifungal effects.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound against different bacterial and fungal strains.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

| Staphylococcus aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting a broad spectrum of antimicrobial action .

The exact mechanism by which 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorobenzyl group may enhance its interaction with microbial cell membranes or specific enzymatic pathways, leading to inhibition of growth .

Study 1: Antibacterial Activity

In a comparative study on various pyridine derivatives, it was found that compounds similar to 1-(2-Chlorobenzyl)-6-oxo exhibited strong antibacterial activity against E. coli and S. aureus. The study utilized in vitro testing to determine the efficacy of these compounds, revealing that halogenated derivatives often showed enhanced bioactivity .

Study 2: Antifungal Efficacy

Another research focused on the antifungal properties of this compound against C. albicans and other fungi. The results indicated that it could inhibit fungal growth at low concentrations, making it a candidate for further development in antifungal therapies .

Q & A

Q. What are the established synthetic routes for 1-(2-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the dihydropyridine core via Hantzsch dihydropyridine synthesis, utilizing β-keto esters, aldehydes, and ammonia derivatives under reflux conditions .

- Step 2 : Alkylation at the N1 position using 2-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) to introduce the chlorobenzyl group .

- Step 3 : Oxidation or hydrolysis to generate the carboxylic acid moiety at the 3-position.

Q. Optimization strategies :

Q. Which analytical techniques are critical for characterizing this compound and verifying purity?

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Acidic/basic conditions (e.g., pH adjustment) can enhance aqueous solubility via ionization .

- Stability :

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., cyclooxygenase-2 or bacterial enzymes). Focus on interactions between the chlorobenzyl group and hydrophobic pockets, and the carboxylic acid’s hydrogen bonding .

- QSAR studies : Correlate structural features (e.g., Cl substitution position) with activity data to guide derivative design .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Ensure activity is concentration-dependent and not an artifact of solvent (e.g., DMSO toxicity).

- Off-target screening : Use kinase profiling panels or proteome-wide assays to identify non-specific binding .

- Structural analogs : Compare activity of derivatives (e.g., replacing Cl with F) to isolate pharmacophore contributions .

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition assays?

- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Fluorescence quenching : Monitor changes in enzyme fluorescence upon compound binding to infer conformational changes .

- X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., DHFR) to visualize binding modes .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?

- Key issues : Low yields in alkylation steps, dihydropyridine ring oxidation during purification.

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.